Dichloroacetylene

描述

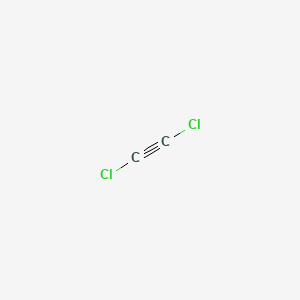

Structure

3D Structure

属性

CAS 编号 |

7572-29-4 |

|---|---|

分子式 |

C2Cl2 |

分子量 |

94.92 g/mol |

IUPAC 名称 |

1,2-dichloroethyne |

InChI |

InChI=1S/C2Cl2/c3-1-2-4 |

InChI 键 |

ZMJOVJSTYLQINE-UHFFFAOYSA-N |

SMILES |

C(#CCl)Cl |

规范 SMILES |

C(#CCl)Cl |

沸点 |

90 °F at 760 mm Hg (Explodes) (NIOSH, 2016) 33.0 °C 33 °C 32 °C (explodes) 90°F (explodes) 90°F (Explodes) |

颜色/形态 |

Colorless oil Liquid (or colorless gas at elevated temperatures) |

密度 |

1.26 (NIOSH, 2016) 1.261 at 20 °C Relative density (water = 1): 1.2 1.26 |

熔点 |

-87 to -58 °F (NIOSH, 2016) -66.0 °C -66 to -64 °C -66 °C -58 to -87°F |

其他CAS编号 |

7572-29-4 |

物理描述 |

Volatile oil with a disagreeable, sweetish odor. Mp: -68 to -65°C; bp: 32-34°C. Density: 1.38 g cm-3. Is not produced commercially. OILY LIQUID WITH CHARACTERISTIC ODOUR. Volatile oil with a disagreeable, sweetish odor. Volatile oil with a disagreeable, sweetish odor. [Note: A gas above 90°F. DCA is not produced commercially.] |

Pictograms |

Explosive; Health Hazard |

保质期 |

Fireproof. Separated from strong acids and oxidants. Cool. Well closed. Keep in a well-ventilated room. Acetylene is used as a stabilizer; in the presence of trichloroethylene its stability is considerably increased. |

溶解度 |

Insoluble in water; soluble in ethanol, diethyl ether and acetone Solubility in water: none |

同义词 |

dichloroacetylene dichloroethyne |

蒸汽密度 |

Relative vapor density (air = 1): 3.3 |

蒸汽压力 |

570 mm Hg @ 25 °C /Estimated/ |

产品来源 |

United States |

Foundational & Exploratory

Dichloroacetylene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetylene (DCA), a highly reactive and toxic organochlorine compound, has a storied history from its initial synthesis to its recognition as a significant environmental and occupational hazard. First synthesized in 1930, this colorless, explosive liquid has been the subject of extensive research due to its unique chemical properties and potent biological effects. This guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and toxicology of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the chemical and biomedical fields.

Discovery and History

This compound was first synthesized in 1930 by E. Ott, W. Ottemeyer, and K. Packendorff.[1] Their pioneering work involved the dehydrochlorination of trichloroethylene. The compound's high reactivity and explosive nature were quickly recognized, posing significant challenges for its isolation and characterization in the early years. Historically, DCA gained notoriety as a toxic byproduct formed from the interaction of the anesthetic trichloroethylene with soda lime in carbon dioxide absorbers used in anesthesia circuits, leading to cranial nerve palsies in patients.[2] It is also known to form as a byproduct in the industrial synthesis of vinylidene chloride and through the pyrolysis of various chlorohydrocarbons.[1][3]

Synthesis of this compound

The synthesis of this compound is fraught with danger due to its explosive nature. However, several methods have been developed for its preparation, primarily for in situ use in research settings. The most common precursor for these syntheses is trichloroethylene.

Dehydrochlorination of Trichloroethylene

The primary route to this compound involves the elimination of hydrogen chloride from trichloroethylene. This can be achieved using various strong bases.

A widely used and high-yield method involves the dehydrochlorination of trichloroethylene using potassium hydride in the presence of a catalytic amount of methanol.[1]

Experimental Protocol:

-

Reagents: Oil-free potassium hydride (KH), dry tetrahydrofuran (THF), trichloroethylene (TCE), methanol (MeOH).

-

Procedure: To a stirred suspension of oil-free potassium hydride (1.3 equivalents) in dry tetrahydrofuran at 25 °C under an inert atmosphere (e.g., argon), trichloroethylene (1.0 equivalent) is added, followed by a catalytic amount of methanol (e.g., 1-2 μL per mmol of TCE).

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen gas evolution, which typically occurs within one hour.

-

Product: The resulting supernatant is a solution of this compound in THF, which can be used directly for subsequent reactions. This method avoids a hazardous distillation step as the inorganic byproducts (KCl) and excess KH are insoluble in THF.[1]

-

Yield: This method can produce near-quantitative yields of this compound in solution. The concentration of the DCA solution can be determined by reacting an aliquot with a known trapping agent, such as imidazole, and quantifying the product. For example, reaction with imidazole has been shown to produce N-(1,2-dichlorovinyl)imidazole in 78-80% yield.[1]

Lithium diisopropylamide, a strong, non-nucleophilic base, can also be used for the in situ generation of this compound from trichloroethylene under anhydrous conditions.[1]

Experimental Protocol:

-

Reagents: Diisopropylamine, n-butyllithium, dry tetrahydrofuran (THF), trichloroethylene (TCE).

-

Procedure: LDA is typically prepared in situ by adding n-butyllithium to a solution of diisopropylamine in dry THF at a low temperature (e.g., -78 °C). Trichloroethylene is then added to the freshly prepared LDA solution.

-

Product: A solution of this compound in THF is obtained.

-

Yield: While specific high-yield protocols for DCA synthesis are less commonly detailed than the KH method, LDA is a well-established reagent for such dehydrohalogenations.

This compound can also be generated from trichloroethylene using potassium hydroxide, particularly at elevated temperatures.[1]

Experimental Protocol:

-

Reagents: Trichloroethylene (TCE), dry potassium hydroxide (KOH).

-

Procedure: A stream of trichloroethylene vapor, diluted with an inert gas such as nitrogen, is passed over dry potassium hydroxide at an elevated temperature (e.g., 120 °C).[1]

-

Product: Low concentrations of this compound are produced in the gas stream.

-

Yield: This method generally produces lower yields and is less controlled than the solution-phase methods.

Physicochemical and Safety Data

This compound is a colorless, volatile liquid with a distinctive sweet and disagreeable odor.[1] It is highly reactive and poses a significant explosion hazard, especially when heated or in the pure state.

| Property | Value | Citation(s) |

| Chemical Formula | C₂Cl₂ | [1] |

| Molar Mass | 94.92 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Disagreeable, sweetish | [1] |

| Density | 1.26 g/cm³ | [1] |

| Melting Point | -66 to -64 °C | [1] |

| Boiling Point | 33 °C (explodes) | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Solvents | Soluble in acetone, ethanol, ether | [1] |

| Hazards | Explosive, potential carcinogen, toxic | [1] |

| Stability | Unstable; can be stabilized in ether solutions (forms an azeotrope) | [1] |

Safety Precautions: Due to its high reactivity and toxicity, this compound should only be handled in a well-ventilated fume hood, behind a safety shield, and by experienced personnel. It is incompatible with strong oxidizing agents, and contact with air can lead to the formation of explosive peroxides. It is also known to react violently with alkali metals.

Toxicology and Metabolism

This compound exhibits significant toxicity, affecting multiple organ systems. Its toxic effects are primarily attributed to its high electrophilicity and its metabolic activation products.

Acute and Chronic Toxicity

Inhalation is the primary route of exposure. Acute exposure can lead to neurological symptoms, while chronic exposure has been linked to organ damage and cancer in animal models.

| Toxicity Endpoint | Species | Exposure Route | Dose/Concentration | Observed Effects | Citation(s) |

| LC50 (1-hour) | Mouse | Inhalation | 124 ppm | Lethality | [1] |

| LC50 (6-hour) | Mouse | Inhalation | 19 ppm | Lethality | [1] |

| Nephrotoxicity | Rat, Rabbit | Inhalation | - | Tubular necrosis, focal necrosis | [1] |

| Hepatotoxicity | Rabbit | Inhalation | - | Hepatotoxic effects | [1] |

| Neurotoxicity | Rabbit | Inhalation | - | Neuropathological effects | [1] |

Carcinogenicity

Long-term inhalation studies in rodents have demonstrated the carcinogenic potential of this compound.

| Species | Sex | Exposure Concentration | Duration | Tumor Type | Citation(s) |

| Mouse | Male | 9 ppm | 6 h/day, 1 day/week for 12 months | Renal cystic adenocarcinomas | [4] |

| Mouse | Male | 2 ppm | 6 h/day, 1 or 2 days/week for 18 months | Renal cystic adenocarcinomas | [4] |

| Mouse | Both | 2 ppm, 9 ppm | 6 h/day, 1-2 days/week for 12-18 months | Cystadenomas of the Harderian gland | [4] |

| Rat | Both | 14 ppm | 6 h/day, 2 days/week for 18 months | Benign tumors of the liver and kidneys, lymphomas | [4] |

Experimental Protocol for Carcinogenicity Studies (Reichert et al., 1984): Groups of 30 male and 30 female NMRI mice and Wistar rats were exposed to this compound vapor. For mice, exposure groups were: 9 ppm for 6 h/day, 1 day/week for 12 months; 2 ppm for 6 h/day, 1 day/week for 18 months; and 2 ppm for 6 h/day, 2 days/week for 18 months. Rats were exposed to 14 ppm for 6 h/day, 2 days/week for 18 months. Control groups were maintained under identical conditions without DCA exposure.[4]

Metabolism and Mechanism of Toxicity

The primary metabolic pathway for this compound involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[1] This initial step is followed by a series of enzymatic reactions leading to the formation of a nephrotoxic metabolite.

The key steps in the metabolic activation of this compound are:

-

Glutathione Conjugation: this compound reacts with the thiol group of glutathione, catalyzed by GSTs, to form S-(1,2-dichlorovinyl)glutathione (DCVG).

-

Hydrolysis: The glutamate and glycine residues are sequentially cleaved from DCVG by γ-glutamyltransferase (GGT) and dipeptidases, respectively, to yield S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[5]

-

Bioactivation: DCVC is a potent nephrotoxin. It is transported into the renal proximal tubule cells where it is a substrate for the enzyme cysteine conjugate β-lyase. This enzyme cleaves the C-S bond, generating a reactive and unstable thiol that can rearrange to form a highly electrophilic thioacylating intermediate. This reactive species is believed to be responsible for the covalent binding to cellular macromolecules, leading to cellular injury and toxicity.

Below is a diagram illustrating the metabolic pathway of this compound.

Caption: Metabolic activation pathway of this compound.

Conclusion

This compound remains a compound of significant interest to chemists and toxicologists. Its discovery and the subsequent elucidation of its synthesis and hazardous properties have provided valuable insights into the reactivity of halogenated alkynes. For researchers in drug development and toxicology, the metabolic activation pathway of this compound serves as a critical case study in chemically-induced, organ-specific toxicity. A thorough understanding of its synthesis, handling, and biological effects is paramount for ensuring laboratory safety and for advancing our knowledge of the mechanisms of chemical carcinogenesis and toxicity.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Carcinogenicity of this compound: an inhalation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dichloroacetylene (C₂Cl₂) for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of dichloroacetylene (C₂Cl₂). It is tailored for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this highly reactive and toxic organochlorine compound. This document synthesizes experimental and computational data to describe the molecule's linear geometry, bond parameters, and vibrational modes. Detailed experimental protocols for structural determination, along with key synthesis and metabolic pathways, are presented. All quantitative data are summarized in tabular format, and logical and experimental workflows are visualized using diagrams generated with Graphviz to ensure clarity and accessibility.

Introduction to this compound

This compound (DCA), with the chemical formula C₂Cl₂, is a colorless, oily liquid known for its high reactivity and explosive nature.[1] First synthesized in 1930, it is an organochlorine compound that is not produced commercially but can occur as a byproduct in the synthesis of vinylidene chloride from trichloroethylene.[1][2][3] Due to its toxicity, particularly its nephrotoxic effects in animal studies, and its mutagenic properties, a thorough understanding of its molecular characteristics is crucial for safety, handling, and for professionals in fields such as toxicology and drug metabolism.[1][3] This guide delves into the fundamental molecular properties of this compound, providing the detailed structural and bonding information necessary for advanced research and development.

Molecular Structure and Geometry

This compound possesses a simple, highly symmetric molecular structure. Experimental and computational studies have unequivocally established its geometry.

Linearity and Symmetry: The this compound molecule is linear, with the two carbon atoms and two chlorine atoms arranged in a straight line.[4][5][6] This linear arrangement results in a molecule with a D∞h point group symmetry. The consequence of this high degree of symmetry is that the molecule is nonpolar.[4] Although the individual carbon-chlorine (C-Cl) bonds are polar due to the higher electronegativity of chlorine (3.16 on the Pauling scale) compared to carbon (2.55), the symmetrical arrangement causes the bond dipoles to cancel each other out, resulting in a net molecular dipole moment of zero.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. File:this compound-from-IR-3D-sf.png - Wikimedia Commons [commons.wikimedia.org]

- 6. What is the molecular shape of C2Cl2 class 11 chemistry CBSE [vedantu.com]

Spectroscopic Analysis of Dichloroacetylene (C₂Cl₂): A Technical Guide

Introduction

Dichloroacetylene (DCA), with the chemical formula C₂Cl₂, is a highly reactive and explosive organochlorine compound. Structurally, it is a linear molecule featuring a carbon-carbon triple bond flanked by two chlorine atoms (Cl−C≡C−Cl). It presents as a colorless, oily liquid with a distinctive sweetish, disagreeable odor. Due to its instability and hazardous nature, this compound is not produced commercially but can occur as a byproduct in the synthesis of vinylidene chloride from trichloroethylene. A comprehensive understanding of its spectroscopic properties is crucial for its identification, quantification, and for studying its metabolic and toxicological profiles. This guide provides an in-depth summary of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for this compound, intended for researchers and professionals in the chemical and biomedical sciences.

Infrared (IR) Spectroscopy

Theoretical Background

Infrared spectroscopy probes the vibrational modes of a molecule. For a linear, symmetric molecule like this compound, which belongs to the D∞h point group, specific selection rules dictate which vibrational modes are IR-active. A vibration is IR-active only if it results in a change in the molecule's dipole moment. This compound has 3N-5 = 3(4)-5 = 7 vibrational modes. These modes include symmetric and asymmetric C-Cl and C≡C stretches, as well as bending modes. The symmetric stretches are not IR-active but are Raman-active, while the asymmetric stretches and bending modes are IR-active.

Data Presentation

Vapor-phase IR spectroscopy is the most common method for analyzing this compound.[1] The fundamental vibrational frequencies for this compound have been determined experimentally and are summarized in the table below.

| Table 1: Fundamental Vibrational Frequencies of this compound |

| Vibrational Mode |

| ν₁ (sym. C≡C stretch) |

| ν₂ (sym. C-Cl stretch) |

| ν₃ (asym. C-Cl stretch) |

| ν₄ (trans-bend) |

| ν₅ (cis-bend) |

Experimental Protocol

A general protocol for obtaining a vapor-phase IR spectrum of this compound is as follows:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[2]

-

Sample Preparation: Due to its high volatility and reactivity, this compound is analyzed in the gas phase. A sample of the compound is carefully introduced into an evacuable gas cell with IR-transparent windows (e.g., KBr or ZnSe).[3][4]

-

Data Acquisition: The gas cell is placed in the spectrometer's sample compartment. An infrared beam is passed through the cell, and the transmitted light is measured by a detector.[2]

-

Spectrum Generation: A background spectrum of the empty (or nitrogen-filled) gas cell is first recorded. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Parameters: Data is typically collected at a resolution of 1-2 cm⁻¹ over the mid-IR range (e.g., 4000-400 cm⁻¹).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background

NMR spectroscopy is a powerful tool for elucidating molecular structure. However, its application to this compound is limited.

-

¹H NMR: this compound contains no hydrogen atoms, so proton NMR is not applicable for direct characterization of the molecule itself.

-

¹³C NMR: In theory, carbon-13 NMR can be used to detect the two carbon atoms in this compound. As the molecule is symmetric, a single resonance peak would be expected. The sp-hybridized carbons of alkynes typically resonate in the range of 65-90 ppm.[5]

Data Presentation

There is a notable lack of readily available, published experimental ¹³C NMR data for this compound. This is likely due to several technical challenges:

-

Symmetry: The two carbon atoms are chemically equivalent, resulting in a single expected signal.[6]

-

Long Relaxation Times: The carbon atoms are quaternary (not attached to any protons). In proton-decoupled ¹³C NMR, the Nuclear Overhauser Effect (NOE), which enhances the signal of proton-bearing carbons, is absent. This, combined with potentially long spin-lattice relaxation times (T₁), can lead to a very weak signal that requires extended acquisition times to observe.

-

Quadrupolar Broadening: The carbon atoms are bonded to chlorine, which has two quadrupolar isotopes (³⁵Cl and ³⁷Cl). Coupling to these nuclei can cause significant line broadening, making a sharp signal difficult to resolve.

While direct NMR data for this compound is elusive, NMR spectroscopy has been successfully used to identify its metabolites, such as S-(1,2-dichlorovinyl)glutathione (DCVG), following in-vitro metabolism studies.

| Table 2: Predicted and Observed ¹³C NMR Data for this compound |

| Parameter |

| Expected Number of Signals |

| Predicted Chemical Shift (δ) |

| Experimental Chemical Shift |

Experimental Protocol

A hypothetical protocol for attempting to acquire a ¹³C NMR spectrum of this compound would be:

-

Sample Preparation: Due to its high reactivity and volatility, handling must be done with extreme care in a well-ventilated fume hood. A small, pure sample of liquid this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., ≥75 MHz for ¹³C) would be used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be run.

-

Parameter Optimization: To overcome the challenges, a very long acquisition time (many thousands of scans) and a long relaxation delay (d1) would be necessary to allow for full magnetization recovery between pulses. The use of a chromium(III) acetylacetonate (Cr(acac)₃) relaxation agent could also be explored to shorten the T₁ relaxation time.

Mass Spectrometry (MS)

Theoretical Background

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize (typically losing one electron to form a radical cation, M⁺•) and fragment.

A key feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of approximately 3:1. For a molecule with two chlorine atoms like this compound, the molecular ion region will exhibit three peaks:

-

M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The expected relative intensity ratio of these M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1 . This distinctive pattern is a definitive indicator for the presence of two chlorine atoms in an ion.

Data Presentation

The electron ionization mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[1] The molecular weight of C₂Cl₂ is 94.927 g/mol .[7] The spectrum is characterized by the molecular ion cluster and several fragment ions.

| Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound |

| m/z (Mass/Charge) |

| 94 / 96 / 98 |

| 59 / 61 |

| 35 / 37 |

Experimental Protocol

This compound is a volatile compound, making it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared. A small volume (e.g., 1 µL) is injected into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS).[8] The column temperature is programmed to ramp up (e.g., start at 40°C, ramp to 200°C) to separate the analyte from the solvent and any impurities.[9]

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and the signal is processed to generate a mass spectrum.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical fragmentation pathway of this compound in EI-Mass Spectrometry.

Caption: Primary metabolic pathway of this compound via glutathione conjugation.

References

- 1. Ethyne, dichloro- [webbook.nist.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Thermochemical Properties of Dichloroacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of dichloroacetylene (C₂Cl₂). The information is compiled from various databases and computational studies to serve as a valuable resource for professionals in research, science, and drug development. This compound is a highly reactive and explosive compound, and understanding its thermodynamic stability is crucial for safe handling and for predicting its behavior in chemical reactions.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for this compound in the gas phase. These values are essential for chemical process design, safety analysis, and theoretical modeling.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

| Property | Value (kJ/mol) | Source(s) |

| Standard Molar Enthalpy of Formation (ΔfH°gas) at 298.15 K | 236.02 ± 0.74 | Active Thermochemical Tables (ATcT)[1] |

| 233.39 ± 0.95 | Active Thermochemical Tables (ATcT)[2] | |

| 234.2 ± 1.9 | Active Thermochemical Tables (ATcT) | |

| 226.60 ± 14.00 | 2002Man:123 (estimate) | |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | 144.90 | Joback Calculated Property[3] |

Table 2: Standard Molar Entropy and Heat Capacity

| Property | Value | Source(s) |

| Standard Molar Entropy (S°) at 298.15 K | 272.03 J/mol·K | webbook |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 for temperature-dependent data | Cheméo[3] |

Table 3: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

| Temperature (K) | Cp,gas (J/mol·K) | Source |

| 300.00 | 66.83 | Cheméo[3] |

| 400.00 | 73.19 | Cheméo[3] |

| 500.00 | 77.49 | Cheméo[3] |

| 600.00 | 80.52 | Cheméo[3] |

| 700.00 | 82.72 | Cheméo[3] |

| 800.00 | 84.38 | Cheméo[3] |

| 900.00 | 85.67 | Cheméo[3] |

| 1000.00 | 86.69 | Cheméo[3] |

| 1100.00 | 87.52 | Cheméo[3] |

| 1200.00 | 88.21 | Cheméo[3] |

| 1300.00 | 88.79 | Cheméo[3] |

| 1400.00 | 89.28 | Cheméo[3] |

| 1500.00 | 89.70 | Cheméo[3] |

Table 4: Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kcal/mol) | Method | Source |

| C≡C | Not explicitly found for C₂Cl₂ | - | - |

| C-Cl | Not explicitly found for C₂Cl₂ | - | - |

Experimental and Computational Methodologies

Detailed experimental protocols for the determination of the thermochemical properties of this compound are not extensively documented in publicly available literature. The data presented are often the result of compilations, theoretical calculations, or are cited from older, less accessible sources. However, we can outline the general principles of the methods that are typically employed for such determinations.

Synthesis of this compound for Thermochemical Studies

A reliable synthesis of high-purity this compound is a prerequisite for accurate experimental measurements. A common laboratory-scale synthesis involves the dehydrochlorination of trichloroethylene.[4][5]

General Protocol:

-

Reaction Setup: A reaction vessel, typically a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser, is charged with a suspension of a strong base, such as potassium hydride (KH), in an anhydrous solvent like tetrahydrofuran (THF).

-

Addition of Precursor: A solution of trichloroethylene in the same anhydrous solvent is added dropwise to the stirred suspension at room temperature. A catalytic amount of methanol is often required to initiate the reaction.[5]

-

Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen gas evolution.

-

Work-up and Purification: The resulting mixture contains the desired this compound in solution, along with precipitated salts (e.g., KCl) and any unreacted starting materials. For thermochemical studies, the this compound would need to be carefully separated and purified, likely through distillation under reduced pressure due to its explosive nature. It is often used in situ to avoid isolation of the pure, unstable compound.[4][5]

Caution: this compound is explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound would typically be determined indirectly using reaction calorimetry, for example, by measuring the enthalpy of a reaction involving this compound where the enthalpies of formation of all other reactants and products are known.

General Calorimetry Workflow:

General workflow for determining the enthalpy of formation using reaction calorimetry.

Computational Determination of Thermochemical Properties

Due to the hazardous nature of this compound, computational chemistry methods are invaluable for determining its thermochemical properties. Various high-level ab initio and density functional theory (DFT) methods are employed.[6]

Computational Workflow:

References

The Electrophilic Nature of the Dichloroacetylene Triple Bond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetylene (DCA) is a highly reactive organochlorine compound characterized by a potent electrophilic triple bond. This reactivity profile makes it a subject of significant interest in organic synthesis and toxicology, and a potential, albeit challenging, scaffold in drug development. This technical guide provides an in-depth analysis of the electrophilic nature of this compound, detailing its synthesis, reactivity with nucleophiles, metabolic pathways, and potential applications. Quantitative data are summarized, experimental methodologies are described, and key processes are visualized to offer a comprehensive resource for professionals in the chemical and biomedical sciences.

Introduction

This compound (C₂Cl₂) is a colorless, volatile liquid known for its high reactivity and hazardous properties, including explosiveness and toxicity.[1] The core of DCA's chemical personality lies in its carbon-carbon triple bond, which is rendered significantly electrophilic by the strong electron-withdrawing effects of the two chlorine atoms. This inherent electrophilicity governs its reactions, making it a potent reactant for nucleophilic additions and a substrate for enzymatic conjugation in biological systems. Understanding the nuances of this reactivity is crucial for its safe handling, synthetic utility, and for elucidating its mechanisms of toxicity. For drug development professionals, highly reactive fragments like DCA present both opportunities for covalent inhibitor design and challenges related to off-target toxicity.

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the dehydrochlorination of trichloroethylene (TCE).[1] This reaction is typically carried out using a strong base.

General Experimental Protocol: Dehydrochlorination of Trichloroethylene

A common laboratory-scale preparation involves the reaction of trichloroethylene with potassium hydride in an ethereal solvent.[1]

Materials:

-

Trichloroethylene (Cl₂C=CHCl)

-

Potassium hydride (KH)

-

Anhydrous ether or tetrahydrofuran (THF)

-

Methanol (catalytic amount)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A suspension of potassium hydride in anhydrous ether is prepared under an inert atmosphere in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

-

Trichloroethylene is added dropwise to the stirred suspension.

-

A catalytic amount of methanol is added to initiate the reaction.[1]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.

-

The resulting ether solution of this compound can be used in situ for subsequent reactions.

Reaction: Cl₂C=CHCl + KH → ClC≡CCl + KCl + H₂[1]

It is imperative to note that this compound is explosive and should be handled with extreme caution in a well-ventilated fume hood, and large-scale isolation of pure DCA is generally avoided.[2] Ether solutions of DCA are relatively more stable.[1]

Electrophilic Reactivity of the Triple Bond

The two chlorine atoms inductively withdraw electron density from the sp-hybridized carbons of the acetylene moiety, creating a significant partial positive charge on the carbons and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the triple bond highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on one of the acetylenic carbons, followed by protonation to yield a substituted vinyl product.

General Reaction Scheme: Cl-C≡C-Cl + Nu⁻ → [Cl-C(Nu)=C-Cl]⁻ [Cl-C(Nu)=C-Cl]⁻ + H⁺ → Cl-CH=C(Nu)-Cl

Amines, being effective nucleophiles, react with this compound to form N-(1,2-dichlorovinyl)amines.[1]

Reaction: ClC≡CCl + R₂NH → Cl(H)C=CCl(NR₂)[1]

The reaction of this compound with thiols is of particular importance in a biological context. The primary metabolic pathway for DCA involves conjugation with the tripeptide glutathione (GSH), which contains a nucleophilic cysteine residue.[3] This reaction is catalyzed by glutathione S-transferases.[1]

The initial step is the nucleophilic attack of the thiolate group of cysteine on the electrophilic triple bond of DCA, leading to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG).[3][4] This conjugate can be further metabolized to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is a potent nephrotoxin.[3][5]

Quantitative Data on this compound Reactivity and Properties

Quantitative kinetic data for the reaction of this compound with specific biological nucleophiles are not extensively reported in publicly accessible literature. However, its high reactivity is well-established through metabolic studies and its hazardous nature.

| Property | Value | Reference |

| Chemical Formula | C₂Cl₂ | [1] |

| Molar Mass | 94.92 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Boiling Point | 33 °C (explodes) | [1] |

| Melting Point | -66 to -64 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in acetone, ethanol, ether | [1] |

Table 1: Physicochemical Properties of this compound.

| Parameter | Finding | Reference |

| Metabolism | Primarily through glutathione-dependent systems. | [1] |

| Primary Metabolite | S-(1,2-dichlorovinyl)glutathione (DCVG). | [3][4] |

| Toxicity | Nephrotoxic in rats, causing tubular necrosis. | [3] |

| Carcinogenicity | Causes benign tumors of the liver and kidneys in rats. | [3] |

| Mutagenicity | Mutagenic effects on Salmonella typhimurium. | [1] |

Table 2: Toxicological and Metabolic Profile of this compound.

This compound in the Context of Drug Development

The high electrophilicity of the this compound triple bond makes it an intriguing, though challenging, moiety for consideration in drug design, particularly in the realm of targeted covalent inhibitors.

Potential as a Covalent "Warhead"

Targeted covalent inhibitors typically feature a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the target protein's binding site. This leads to irreversible or long-lasting inhibition. The reactivity of this compound towards thiols, as demonstrated by its conjugation with glutathione, suggests its potential to act as a warhead targeting cysteine residues in proteins.

However, the extreme and often indiscriminate reactivity of DCA poses a significant challenge for its use in targeted therapies. A successful covalent inhibitor requires a warhead with finely tuned reactivity to ensure target specificity and minimize off-target effects. The high reactivity of DCA could lead to widespread, non-specific covalent modification of proteins and other biomolecules, resulting in significant toxicity.

Challenges and Considerations

-

Reactivity and Selectivity: The primary hurdle is controlling the reactivity of the this compound moiety to achieve selective targeting of a specific protein.

-

Toxicity: The inherent toxicity of DCA and its metabolites, such as DCVC, is a major concern.[3][5]

-

Stability: The explosive nature of pure this compound necessitates the use of more stable precursors or in situ generation, complicating its application in medicinal chemistry workflows.

Conclusion

The this compound triple bond is a highly electrophilic functional group with a rich and hazardous chemistry. Its reactivity is dominated by nucleophilic additions, a characteristic that defines its synthetic utility and its primary mechanism of metabolic activation and toxicity. While its extreme reactivity currently limits its direct application in drug development, a thorough understanding of its electrophilic nature is essential for mitigating its toxicological risks and for inspiring the design of novel, highly reactive, yet selective, chemical probes and therapeutic agents. Further research into modulating the reactivity of the this compound core could potentially unlock its utility in targeted covalent inhibition, but such endeavors must be approached with a profound respect for its inherent hazards.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of the nephrotoxin this compound by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Spontaneous Ignition of Dichloroacetylene in Air: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dichloroacetylene (DCA) is an extremely hazardous and explosive material. This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All handling of this compound must be conducted with extreme caution, under appropriate engineering controls, and by personnel thoroughly trained in its properties and dangers.

Executive Summary

This compound (C₂Cl₂) is a highly reactive and unstable organochlorine compound that poses a significant risk of spontaneous ignition and explosion upon contact with air.[1][2][3] This technical guide synthesizes the available scientific literature to provide an in-depth understanding of the spontaneous ignition of this compound in air. It covers the known physicochemical properties, conditions leading to autoignition, decomposition chemistry, experimental protocols for its synthesis, and critical safety considerations. Due to its extreme reactivity, quantitative data such as a precise autoignition temperature and explosive limits in air are not well-established and are often cited as unavailable in safety literature.[2][4] However, this guide consolidates the existing knowledge to inform safe handling practices and experimental design.

Physicochemical and Hazardous Properties of this compound

This compound is a colorless, volatile oily liquid with a disagreeable, sweetish odor.[4][5] It is a gas at temperatures above 33°C (91°F), a temperature at which it is also noted to explode.[5][6] Its high reactivity is a key factor in its tendency to spontaneously ignite.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound. It is critical to note the absence of standardized autoignition and flammability limit data, which underscores the unpredictable and hazardous nature of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂Cl₂ | [4] |

| Molecular Weight | 94.9 g/mol | [2][4] |

| Boiling Point | 33 °C (91 °F) (explodes) | [5][6][7] |

| Melting Point | -66 to -64 °C (-87 to -83 °F) | [6] |

| Density | 1.26 g/cm³ | [6] |

| Stability in Air | Can be stable up to 200 ppm with stabilizers (e.g., ether) | [6] |

| Recommended Exposure Limit (REL) | 0.1 ppm (ceiling) | [6][8] |

| Autoignition Temperature | Data unavailable | [2] |

| Lower Explosive Limit (LEL) | Data unavailable | [2][4] |

| Upper Explosive Limit (UEL) | Data unavailable | [2][4] |

Spontaneous Ignition and Decomposition in Air

The primary hazard associated with this compound is its propensity to ignite or explode spontaneously upon exposure to air.[1][2][3][7] This reactivity is also triggered by heat, shock, and friction.[8]

Reaction with Oxygen

The spontaneous ignition of this compound in air is driven by its rapid and exothermic reaction with oxygen. The primary combustion product is phosgene (COCl₂), a highly toxic gas, along with carbon monoxide (CO).[6] The decomposition of this compound in the presence of oxygen can also yield other hazardous chlorinated compounds, including trichloroacetyl chloride, trichloroacryloyl chloride, and hexachlorobutadiene.[9]

The simplified overall reaction with oxygen is:

2 C₂Cl₂ + 3 O₂ → 2 COCl₂ + 2 CO + 2 Cl₂

However, the complete decomposition is more complex, involving a variety of radical species and secondary reactions that contribute to its instability.

Factors Influencing Spontaneous Ignition

Several factors influence the likelihood of spontaneous ignition:

-

Concentration: Pure this compound is highly prone to ignition in air. However, it can be stable at concentrations up to 200 ppm when mixed with other compounds like ether, with which it can form an azeotrope.[6]

-

Presence of Stabilizers: The presence of stabilizers, such as ether, can significantly reduce the risk of spontaneous ignition at lower concentrations.

-

Energy Input: Ignition can be initiated by various energy sources, including heat, mechanical shock, and friction.[8]

-

Absence of Inhibitors: The inherent instability of the molecule makes it susceptible to auto-decomposition, a process that is accelerated in the presence of oxygen.

Experimental Protocols

The synthesis of this compound is a hazardous procedure that should only be undertaken by experienced chemists in a controlled laboratory setting with appropriate safety measures in place.

Synthesis of this compound from Trichloroethylene

A common method for the laboratory synthesis of this compound involves the dehydrochlorination of trichloroethylene.[6]

4.1.1 Materials and Equipment:

-

Trichloroethylene (Cl₂C=CHCl)

-

Anhydrous ether

-

Methanol (trace amount)[6]

-

Three-necked round-bottom flask

-

Efficient mercury-sealed stirrer

-

Thermometer

-

Gas inlet and dropping funnel

-

Condenser

-

Receiving flask cooled in a dry ice bath

-

Nitrogen gas supply

4.1.2 Procedure (using Potassium Hydride): [6]

-

Set up the reaction apparatus in a well-ventilated fume hood, ensuring all glassware is dry.

-

Charge the three-necked flask with potassium hydride.

-

Introduce a solution of trichloroethylene in anhydrous ether into the dropping funnel.

-

Add a trace amount of methanol to the reaction flask.

-

Slowly add the trichloroethylene solution to the potassium hydride suspension while stirring vigorously under a nitrogen atmosphere.

-

The reaction is exothermic; maintain control over the reaction temperature.

-

The this compound product is volatile and will co-distill with the ether. Collect the distillate in the cooled receiving flask.

-

The resulting ether solution of this compound is relatively stable for immediate use.

4.1.3 Procedure (using Potassium Hydroxide): [10]

-

To a three-necked round-bottom flask equipped with a stirrer, thermometer, gas inlet, and a condenser leading to a cold trap, add technical flake KOH and ethylene glycol.

-

Heat the mixture to 140°C while passing a stream of nitrogen through the system.

-

A 1:1 molar mixture of trichloroethylene and ether is added dropwise at a rate of 3-5 ml/min.

-

The this compound and ether co-distill and are collected in the receiver and cold trap.

-

The collected ether solution is dried over magnesium sulfate.

Visualizations

Logical Pathway to Spontaneous Ignition

The following diagram illustrates the key factors and their relationships that can lead to the spontaneous ignition of this compound.

Experimental Workflow for this compound Synthesis

This diagram outlines the general workflow for the synthesis of this compound from trichloroethylene.

Safety and Handling

Given the extreme hazards of this compound, stringent safety protocols are mandatory.

-

Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood. Explosion-proof electrical equipment and non-sparking tools are essential.[8] A blast shield should be used during its synthesis and handling.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective clothing, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles. A face shield is also recommended.[8]

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.

-

Storage: Store solutions of this compound in tightly closed containers in a cool, well-ventilated area, away from sources of ignition.[8]

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical with a formidable hazardous profile, primarily due to its tendency to spontaneously ignite or explode in the presence of air. While quantitative data on its autoignition properties are scarce due to its instability, a qualitative understanding of the conditions that lead to its ignition is well-documented. This guide provides researchers and scientists with a comprehensive overview of the available knowledge, emphasizing the critical need for extreme caution and adherence to rigorous safety protocols when dealing with this compound. Further research into the kinetics and mechanism of its decomposition could provide a more detailed understanding of its hazardous nature and potentially lead to the development of more effective stabilization techniques.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. This compound | C2Cl2 | CID 24227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. Decomposition of the neuro- and nephrotoxic compound this compound in the presence of oxygen: separation and identification of novel products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Pyrolytic Fate of Trichloroethylene: A Technical Guide to its Thermal Decomposition Byproducts

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the complex array of byproducts generated during the thermal decomposition of trichloroethylene (TCE). This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing in-depth insights into the chemical transformations of TCE under thermal stress. The guide offers a detailed examination of decomposition pathways, quantitative analysis of byproducts, and meticulous experimental protocols.

Trichloroethylene, a ubiquitous industrial solvent, undergoes significant chemical alteration when subjected to high temperatures, leading to the formation of numerous, often hazardous, byproducts. Understanding the nature and quantity of these compounds is critical for environmental remediation, industrial process safety, and assessing potential health risks. This guide synthesizes the current scientific knowledge on TCE thermal decomposition, presenting it in a clear and accessible format.

Core Findings: Byproducts of TCE Thermal Decomposition

The thermal degradation of TCE proceeds through distinct pathways depending on the atmospheric conditions, primarily whether the environment is reducing (e.g., in the presence of hydrogen) or oxidizing (in the presence of air).

In a reducing atmosphere (hydrogenolysis) , the decomposition is characterized by a stepwise hydrodechlorination process. Key intermediate products include dichloroethylene (C2H2Cl2) and vinyl chloride (C2H3Cl). At elevated temperatures, these intermediates are further reduced to non-chlorinated hydrocarbons such as ethylene (C2H4), ethane (C2H6), methane (CH4), and acetylene (C2H2), with hydrogen chloride (HCl) as a significant byproduct. Complete destruction of TCE (99%) can be achieved at temperatures around 800°C with a residence time of 1 second.[1]

In an oxidizing atmosphere (air/oxygen) , the thermal decomposition of TCE yields a more complex mixture of chlorinated compounds. Major pyrolysis products include carbon tetrachloride (CCl4), tetrachloroethylene (C2Cl4), hexachloroethane (C6Cl6), hexachlorobutadiene (C4Cl2), and hexachlorobenzene (C6Cl6).[2] Notably, the presence of oxygen leads to the formation of highly toxic compounds such as phosgene (COCl2) and dichloroacetyl chloride (Cl2HC2OCl).[3] More than 99% of trichloroethylene can be decomposed by heating over 500°C in the presence of air.[2]

Quantitative Analysis of Decomposition Byproducts

The yield of various byproducts is highly dependent on the temperature and the composition of the surrounding atmosphere. The following tables summarize the quantitative data available from studies on TCE thermal decomposition.

Table 1: Product Distribution from Thermal Decomposition of Trichloroethylene in a Hydrogen Atmosphere

(Data extracted from a study with a constant feed molar ratio of C2HCl3:H2 of 4:96 and a reaction time of 1 second)[1]

| Temperature (°C) | C2HCl3 (TCE) | C2H2Cl2 (Dichloroethylene) | C2H3Cl (Vinyl Chloride) | C2H4 (Ethylene) | C2H6 (Ethane) | CH4 (Methane) | C2H2 (Acetylene) |

| 650 | ~80% | ~15% | ~5% | - | - | - | - |

| 700 | ~32% | ~28% | ~12% | ~5% | ~2% | ~3% | ~1% |

| 750 | ~10% | ~18% | ~19% | ~15% | ~5% | ~8% | ~3% |

| 800 | <1% | ~5% | ~8% | ~25% | ~8% | ~15% | ~5% |

| 850 | <1% | <1% | ~2% | ~30% | ~10% | ~20% | ~8% |

| 900 | <1% | <1% | <1% | ~25% | ~12% | ~25% | ~10% |

Table 2: Major Byproducts from Thermal Decomposition of Trichloroethylene in an Oxidizing Atmosphere (Air)

(Quantitative yield data is limited in the reviewed literature; this table presents the identified major products)

| Product | Chemical Formula | Notes |

| Carbon Tetrachloride | CCl4 | A primary pyrolysis product.[2] |

| Tetrachloroethylene | C2Cl4 | A major product of TCE pyrolysis.[2] |

| Hexachloroethane | C2Cl6 | Identified as a main pyrolysis product.[2] |

| Hexachlorobutadiene | C4Cl6 | A significant decomposition product.[2] |

| Hexachlorobenzene | C6Cl6 | Formed during TCE pyrolysis.[2] |

| Phosgene | COCl2 | Detected in high concentrations, especially with moisture present.[2] |

| Hydrogen Chloride | HCl | A common byproduct of chlorinated hydrocarbon decomposition.[2] |

| Dichloroacetyl chloride | C2HCl2O | Identified as a gas-phase product in the presence of oxygen.[3] |

| Carbon Monoxide | CO | A product of oxidation.[3] |

| Carbon Dioxide | CO2 | A final product of complete oxidation. |

Visualizing the Decomposition Pathways

To better illustrate the complex chemical transformations, the following diagrams depict the signaling pathways of TCE thermal decomposition under different atmospheric conditions.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below are synthesized protocols for the thermal decomposition of TCE and the subsequent analysis of its byproducts.

Thermal Decomposition Experimental Setup

Objective: To thermally decompose TCE in a controlled environment to study its byproducts.

Apparatus:

-

Isothermal tubular flow reactor (Quartz or Stainless Steel)

-

High-temperature furnace with programmable temperature controller

-

Mass flow controllers for precise gas delivery (e.g., nitrogen, air, hydrogen)

-

Syringe pump for liquid TCE injection

-

Heated transfer lines to prevent condensation of products

-

Condensation trap/impingers for collecting condensable products

-

Gas sampling bags for collecting non-condensable gases

Procedure:

-

Reactor Setup: The tubular reactor is placed inside the furnace. The inlet is connected to the gas delivery system and the TCE injection port. The outlet is connected to the collection system via heated transfer lines.

-

Inerting the System: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

-

Heating: The furnace is heated to the desired reaction temperature (e.g., ranging from 300°C to 900°C).

-

Reactant Introduction:

-

For gas-phase TCE, a carrier gas is passed through a bubbler containing liquid TCE at a controlled temperature to achieve a specific vapor concentration.

-

Alternatively, liquid TCE is introduced into a heated injection port at a constant rate using a syringe pump, where it vaporizes and is carried into the reactor by the carrier gas (air or hydrogen).

-

-

Reaction: The TCE vapor flows through the heated reactor for a defined residence time (typically 0.3 to 2.0 seconds), which is controlled by the flow rate and reactor volume.

-

Product Collection:

-

The effluent gas from the reactor passes through a series of impingers containing a suitable solvent (e.g., dichloromethane or methanol) cooled in an ice bath to trap condensable byproducts.

-

Non-condensable gases are collected in gas sampling bags for later analysis.

-

-

System Shutdown: After the experiment, the TCE and carrier gas flows are stopped, and the furnace is allowed to cool down under an inert gas flow.

References

Mutagenic Effects of Dichloroacetylene on Salmonella typhimurium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichloroacetylene (DCA) is a highly reactive and toxic organochlorine compound. Understanding its mutagenic potential is critical for assessing its risk to human health and for the development of safe handling protocols in industrial and research settings. This technical guide provides an in-depth analysis of the mutagenic effects of this compound on Salmonella typhimurium, based on available scientific literature. The primary focus is the Ames test (Salmonella/microsome assay), a widely used method for evaluating the mutagenic properties of chemical substances. This document summarizes key findings, presents experimental methodologies, and illustrates the relevant biological pathways and workflows.

Mutagenicity Profile of this compound

The core findings on the mutagenicity of DCA in Salmonella typhimurium are primarily derived from studies conducted by Reichert et al. (1983). These studies demonstrate that DCA exhibits a clear mutagenic response under specific experimental conditions.

Strain Specificity

This compound has been shown to be mutagenic to Salmonella typhimurium tester strain TA100 .[1] This strain is designed to detect mutagens that cause base-pair substitutions. Conversely, no significant mutagenic activity was observed with strain TA98 , which is used to detect frameshift mutagens.[1] This specificity suggests that DCA or its metabolites primarily act by causing point mutations in DNA.

Role of Metabolic Activation

The mutagenic effect of DCA on strain TA100 was observed both in the presence and absence of an exogenous metabolic activation system (S9 mix from rat liver).[1] This indicates that DCA is a direct-acting mutagen and does not require metabolic conversion by liver enzymes to exert its mutagenic properties in this bacterial system. Further supporting this, DCA mixtures stabilized with acetylene were not mutagenic in either bacterial strain, regardless of the presence of S9 mix.[1]

Influence of Bacterial Growth Conditions

A crucial factor for observing the mutagenic response of DCA was the suspension of the bacteria in Oxoid medium, which promotes active bacterial growth.[1] This suggests that the mutagenic lesions induced by DCA may be fixed into mutations more efficiently during active DNA replication.

Mutagenicity of Degradation Products

DCA is known to be highly unstable in the presence of air, decomposing into several by-products. Studies have shown that one of these degradation products, trichloroacryloyl chloride , is a potent, direct-acting mutagen.[1] In contrast, two other degradation products, trichloroacetyl chloride and hexachlorobutadiene , were found to be non-mutagenic in the Ames test, both with and without metabolic activation.[1]

Quantitative Data Presentation

Disclaimer: The full text of the primary study by Reichert et al. (1983), which contains the specific quantitative data, was not accessible. The following tables are illustrative templates based on the qualitative findings reported in the study's abstract. They demonstrate how the data would be structured but do not represent the original experimental results.

Table 1: Mutagenic Response of S. typhimurium TA100 to Gaseous this compound

| DCA Concentration in Gas Stream (ppm) | Solubilized DCA in Medium (µM, estimated) | Mean Revertants per Plate (± SD) | Mutagenicity Index (Fold Increase) |

| 0 (Control) | 0 | 115 ± 12 | 1.0 |

| 1,000 | Data not available | Illustrative: 250 ± 20 | Illustrative: 2.2 |

| 4,000 | Data not available | Illustrative: 580 ± 45 | Illustrative: 5.0 |

| 8,000 | Data not available | Illustrative: 950 ± 70 | Illustrative: 8.3 |

| 16,000 | Data not available | Illustrative: 1400 ± 110 | Illustrative: 12.2 |

| A linear correlation between the supplied DCA vapor and the concentration of solubilized DCA was reported between 1,000 and 16,000 ppm.[1] |

Table 2: Mutagenicity of this compound and its Degradation Products

| Compound | Tester Strain | Metabolic Activation (S9) | Highest Dose Tested (µ g/plate ) | Result |

| This compound (DCA) | TA100 | - | Not Applicable (Gas) | Positive [1] |

| TA98 | - | Not Applicable (Gas) | Negative[1] | |

| Trichloroacryloyl chloride | TA100 | - | Data not available | Positive [1] |

| TA100 | + | Data not available | Positive [1] | |

| Trichloroacetyl chloride | TA100 | - | Data not available | Negative[1] |

| TA100 | + | Data not available | Negative[1] | |

| Hexachlorobutadiene | TA100 | - | Data not available | Negative[1] |

| TA100 | + | Data not available | Negative[1] |

Experimental Protocols

The following section describes the generalized methodology for performing the Salmonella/microsome mutagenicity assay, adapted for a highly volatile and reactive compound like this compound, based on the information available.

Bacterial Strains and Media

-

Tester Strains: Salmonella typhimurium strains TA98 and TA100 are used. These strains are histidine auxotrophs (his-), meaning they cannot synthesize histidine and require it for growth.

-

Culture Preparation: Fresh overnight cultures of the tester strains are grown in a nutrient broth (e.g., Oxoid Nutrient Broth No. 2) at 37°C with shaking. The final cell density should be approximately 1-2 x 10⁹ cells/mL.

Metabolic Activation System (S9 Mix)

-

Preparation: An S9 fraction is prepared from the livers of rats induced with a polychlorinated biphenyl mixture (e.g., Aroclor 1254). The S9 fraction is mixed with a buffer solution containing cofactors such as NADP⁺ and glucose-6-phosphate to create the S9 mix.

-

Application: For experiments requiring metabolic activation, 0.5 mL of the S9 mix is added to the test system. For experiments without metabolic activation, a sterile buffer is used instead.

Exposure Method for this compound (Vapor Delivery)

Due to the high volatility and reactivity of DCA, a specialized exposure method is required.

-

Bacterial Suspension: 10⁸ - 10⁹ bacterial cells from an overnight culture are suspended in a liquid medium (e.g., Oxoid medium) in a suitable reaction vessel (e.g., a glass impinger or flask). S9 mix or buffer is added as required.

-

Vapor Generation: Pure DCA vapor, or a mixture of DCA in an inert gas, is generated and its concentration is analytically controlled.

-

Exposure: The DCA vapor is streamed at a controlled flow rate through the bacterial suspension for a defined period. The system must be designed to ensure efficient mass transfer of DCA into the liquid phase while maintaining the viability of the bacteria.

-

Concentration Measurement: The concentration of solubilized DCA in the exposure medium can be determined analytically (e.g., by gas chromatography) to establish a dose-response relationship.

Plate Incorporation Assay

-

Plating: Following the exposure period, a 0.1 mL aliquot of the bacterial suspension is added to 2.0 mL of molten top agar containing a trace amount of histidine and biotin. The trace of histidine allows for a few cell divisions, which is necessary for mutagenesis to occur, but is insufficient to support the growth of visible colonies.

-

Pouring: The mixture is poured onto the surface of a minimal glucose agar plate.

-

Incubation: The plates are incubated in an inverted position at 37°C for 48-72 hours.

Data Collection and Analysis

-

Colony Counting: The number of revertant colonies (his+) on each plate is counted. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form visible colonies.

-

Mutagenicity Criteria: A substance is typically considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (the number of revertant colonies on the negative control plates).

Visualizations: Workflows and Pathways

Caption: Experimental workflow for testing the mutagenicity of volatile this compound.

Caption: Proposed pathways of DCA degradation, metabolism, and mutagenic action.

Conclusion

This compound is a direct-acting, base-pair substitution mutagen in Salmonella typhimurium strain TA100. Its mutagenicity is dependent on the active growth state of the bacteria. Furthermore, its degradation in air can produce trichloroacryloyl chloride, another potent mutagen. These findings underscore the significant genotoxic hazard associated with DCA. Professionals involved in drug development and chemical manufacturing must consider these mutagenic properties in risk assessments and ensure that appropriate safety and handling procedures are implemented to prevent exposure. The use of specialized testing protocols for volatile substances is essential for accurately characterizing the mutagenic potential of compounds like DCA.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Dichloroacetylene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetylene (DCA) is a highly reactive and synthetically versatile, yet hazardous, C2 building block. Its potent electrophilicity makes it an excellent reactant in a variety of organic transformations, including nucleophilic additions and cycloaddition reactions. However, its explosive and toxic nature precludes its isolation and storage. This document provides detailed application notes and protocols for the safe and efficient in situ generation of this compound from trichloroethylene (TCE) and its subsequent use in the synthesis of valuable chemical intermediates, such as dichlorovinyl compounds and dichlorocyclobutenones. The latter are key precursors to a variety of complex molecules, including prostaglandins, which have significant therapeutic relevance.

Introduction to this compound Chemistry

This compound (C₂Cl₂) is a colorless, volatile liquid with a sweetish, disagreeable odor.[1] It is a highly electrophilic alkyne due to the strong electron-withdrawing nature of the two chlorine atoms. This property makes it highly susceptible to attack by a wide range of nucleophiles and a potent dienophile in cycloaddition reactions.[1]

Key Properties of this compound: [1]

-

CAS Number: 7572-29-4

-

Molecular Formula: C₂Cl₂

-

Molar Mass: 94.92 g/mol

-

Boiling Point: 33 °C (explodes)

-

Hazards: Highly explosive, toxic, and a potential carcinogen.[1]

Due to its inherent instability and hazardous nature, DCA is almost exclusively generated and used in situ. The most common and practical method for its generation is the dehydrochlorination of trichloroethylene (TCE) using a strong base.[1]

Methods for In Situ Generation of this compound

Several base systems can be employed for the dehydrochlorination of TCE to generate DCA. The choice of base and reaction conditions can influence the efficiency and safety of the process.

-

Potassium Hydride (KH) with Catalytic Methanol: This is a highly effective and reliable method that provides a clean and rapid generation of DCA in a tetrahydrofuran (THF) solution. The addition of a catalytic amount of methanol is crucial for the reaction to proceed efficiently.[1]

-

Lithium Diisopropylamide (LDA): LDA can also be used to generate DCA from TCE under anhydrous conditions.[1]

-

Potassium Hydroxide (KOH): While KOH can effect the dehydrochlorination, the reaction conditions, such as high temperatures, can be more hazardous.[1]

The KH/methanol system is often preferred due to its high yields and relatively mild reaction conditions.

Synthetic Applications

The synthetic utility of in situ generated DCA is broad, providing access to a range of functionalized molecules.

Nucleophilic Addition Reactions

DCA readily reacts with various nucleophiles to yield (Z)-1,2-dichlorovinyl derivatives.

-

Heteroatom Nucleophiles: Amines, thiols, and alcohols can add to DCA to form the corresponding dichlorovinyl compounds. For example, imidazole reacts with in situ generated DCA to produce N-(1,2-dichlorovinyl)imidazole in high yield.

-

Carbon Nucleophiles: Enolates of ketones and esters can undergo chloroethynylation with DCA, forming valuable carbon-carbon bonds.

[2+2] Cycloaddition Reactions

DCA is a powerful ketenophile and dienophile. Its [2+2] cycloaddition with alkenes is a key transformation that yields 3,4-dichlorocyclobutenones. These cyclobutenones are versatile synthetic intermediates that can be transformed into a variety of complex molecules, including prostaglandins and their analogues. Prostaglandins are biologically active lipids involved in inflammation, pain, and other physiological processes, making them important targets in drug development.[2]

Quantitative Data Summary

The following table summarizes representative yields for various synthetic transformations using in situ generated this compound.

| Precursor/Reactant 1 | Reactant 2 | Base System | Solvent | Temperature (°C) | Product | Yield (%) |

| Trichloroethylene | Imidazole | KH / cat. MeOH | THF | 25 | N-(1,2-dichlorovinyl)imidazole | 78-80 |

| Trichloroethylene | Methyl cyclohexanecarboxylate | KH / cat. MeOH | THF | 25 | Methyl 1-(1,2-dichlorovinyl)cyclohexanecarboxylate | 74 |

| Trichloroethylene | 2,4-Dimethyl-3-pentanone | KH / cat. MeOH | THF | 25 | 4-(1,2-dichlorovinyl)-2,4-dimethylpentan-3-one | 63 |

| Trichloroethylene | Cyclopentadiene | LDA | THF | -78 to 25 | 2,3-Dichlorobicyclo[2.2.1]hepta-2,5-diene | ~70 |

Experimental Protocols

Safety Warning: this compound is highly toxic and explosive. All manipulations must be conducted in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. It is unsafe to store this compound in close proximity to potassium, sodium, or aluminum powder.[1]

Protocol 1: In Situ Generation of this compound (DCA) via KH/Methanol Method

This protocol describes the generation of an approximately 1 M solution of DCA in THF.

Materials:

-

Potassium hydride (KH), 35 wt. % dispersion in mineral oil

-

Trichloroethylene (TCE)

-

Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask or three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and septum.

Procedure:

-

In a fume hood, behind a safety shield, add potassium hydride (1.3 eq.) to a dry flask under an inert atmosphere (argon or nitrogen).

-

Wash the KH three times with anhydrous THF to remove the mineral oil.

-

Add fresh anhydrous THF to the oil-free KH to create a suspension.

-

To the stirred suspension at room temperature (25 °C), add trichloroethylene (1.0 eq.) via syringe.

-

Add a catalytic amount of methanol (approx. 1-2 µL per mmol of TCE) via microsyringe.

-

Stir the mixture at room temperature. The reaction is typically complete within 1 hour, which can be monitored by the cessation of hydrogen gas evolution.

-

The resulting supernatant is a solution of this compound (approx. 1 M in THF) and can be used directly in subsequent reactions. The by-products, KCl and excess KH, are insoluble in THF and will settle at the bottom of the flask.

Protocol 2: Synthesis of N-(1,2-dichlorovinyl)imidazole

This protocol details the reaction of in situ generated DCA with imidazole.

Materials:

-

This compound solution in THF (from Protocol 1)

-

Imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

Procedure:

-

In a separate dry flask under an inert atmosphere, dissolve imidazole (1.0 eq.) in anhydrous THF.

-

Cool the imidazole solution to 0 °C in an ice bath.

-

Slowly add the prepared this compound solution (1.0 eq., from Protocol 1) to the stirred imidazole solution via cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Upon completion (monitored by TLC), quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(1,2-dichlorovinyl)imidazole.

Protocol 3: Representative Synthesis of a 3,4-Dichlorocyclobutenone via [2+2] Cycloaddition

This protocol provides a general procedure for the [2+2] cycloaddition of in situ generated DCA with an alkene, a key step in the synthesis of prostaglandin precursors.

Materials:

-

This compound solution in THF (from Protocol 1)

-

Alkene (e.g., cyclopentene, 1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

Procedure:

-

In a dry flask under an inert atmosphere, add the alkene (1.5 eq.).

-

Cool the alkene to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared this compound solution (1.0 eq., from Protocol 1) to the stirred alkene via cannula or syringe.

-

Maintain the reaction at -78 °C and stir for 4-6 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3,4-dichlorocyclobutenone can be purified by column chromatography or distillation under reduced pressure.

Visualizations

Logical Workflow for In Situ DCA Synthesis and Reaction

Caption: Workflow for the in situ generation and synthetic utilization of this compound.

Prostaglandin Synthesis Pathway and Drug Action

The synthesis of prostaglandins, which can be initiated from dichlorocyclobutenone intermediates derived from DCA, is a key biological pathway targeted by nonsteroidal anti-inflammatory drugs (NSAIDs).

Caption: The Cyclooxygenase (COX) pathway for prostaglandin synthesis, a key target for NSAIDs.

References

Application Notes and Protocols for the Dehydrochlorination of Trichloroethylene to Dichloroacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroacetylene (DCA), a highly reactive and synthetically versatile compound, is prepared through the dehydrochlorination of trichloroethylene (TCE). Its electrophilic nature makes it a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. However, the extreme reactivity and hazardous properties of DCA necessitate meticulous handling and adherence to strict safety protocols. These application notes provide detailed experimental procedures for the synthesis of DCA from TCE, summarize key quantitative data, outline its applications in the synthesis of bioactive molecules, and detail essential safety and handling information.

Physicochemical Properties and Safety Precautions

This compound is a colorless, volatile liquid with a sweetish, disagreeable odor.[1] It is highly flammable, explosive, and a potential carcinogen.[1][2] It can decompose explosively upon heating, exposure to air, shock, or friction.[2] Therefore, all manipulations involving DCA must be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂Cl₂ | [1] |

| Molar Mass | 94.92 g/mol | [1] |

| Boiling Point | 33 °C (explodes) | [1] |

| Melting Point | -66 to -64 °C | [1] |

| Main Hazards | Explosive, Flammable, Toxic, Potential Carcinogen | [1] |

| Exposure Limits | NIOSH REL: TWA 0.1 ppm (0.4 mg/m³) | [1] |

Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.

-

Ventilation: All work must be performed in a certified chemical fume hood.

-

Inert Atmosphere: Reactions involving DCA should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air.

-

Waste Disposal: DCA waste must be handled as hazardous and disposed of according to institutional and regulatory guidelines.

-

Emergency Procedures: An emergency shower and eyewash station should be readily accessible.

Experimental Protocols for the Synthesis of this compound

The dehydrochlorination of trichloroethylene is most commonly achieved using a strong base. The following protocols describe the in situ generation of DCA, which is the safest method for its use in subsequent reactions.

Protocol 1: Dehydrochlorination of Trichloroethylene using Potassium Hydride

This protocol is adapted from a well-established procedure for the convenient and rapid generation of DCA in high yield.